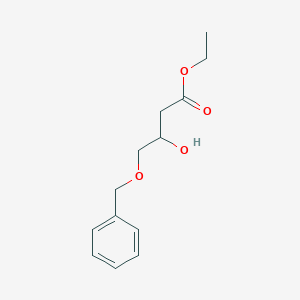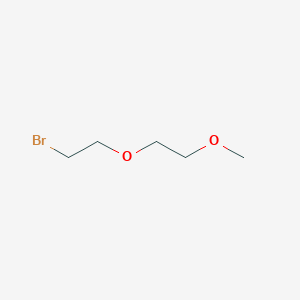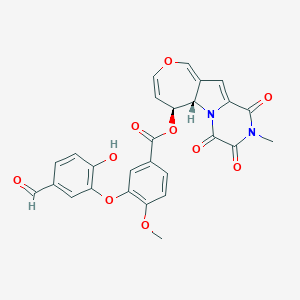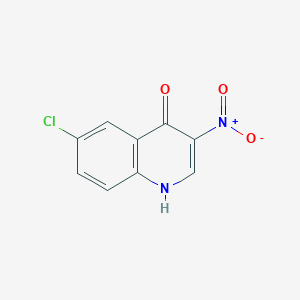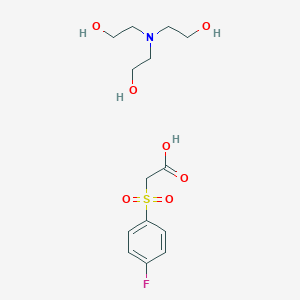
Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate, also known as THAFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. THAFA is a quaternary ammonium salt that is synthesized through a simple and efficient method.
作用機序
Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate inhibits PKC activity by binding to the regulatory domain of the enzyme, which prevents its translocation to the cell membrane and subsequent activation. This mechanism of action is unique compared to other PKC inhibitors, which typically target the catalytic domain of the enzyme. Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate has been shown to be highly selective for PKC, with minimal off-target effects on other kinases.
生化学的および生理学的効果
Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of insulin signaling. In cancer cells, Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate has been shown to inhibit cell growth and induce apoptosis through the inhibition of PKC activity. In diabetic models, Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate has been shown to improve insulin sensitivity and glucose uptake by modulating the activity of PKC in skeletal muscle and adipose tissue.
実験室実験の利点と制限
Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate has several advantages for lab experiments, including its high selectivity for PKC, reversible inhibition of enzyme activity, and simple synthesis method. However, Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate also has some limitations, including its limited solubility in aqueous solutions and potential toxicity at high concentrations. Additionally, Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate may not be suitable for studying the role of PKC isoforms that are not regulated by the regulatory domain.
将来の方向性
There are several future directions for Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate research, including the development of more potent and selective PKC inhibitors, the exploration of Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate's potential as a therapeutic agent for cancer and diabetes, and the investigation of its effects on other cellular processes beyond PKC regulation. Additionally, the use of Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate in combination with other PKC inhibitors or chemotherapy agents may enhance its therapeutic efficacy and reduce potential toxicity. Overall, Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate is a promising compound that has the potential to advance our understanding of PKC regulation and its role in disease pathogenesis.
合成法
Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate can be synthesized through a one-step reaction between 4-fluorophenylsulfonylacetate and tris-(2-hydroxyethyl)amine in the presence of a base catalyst. The reaction is carried out in anhydrous acetonitrile at room temperature, and the product is obtained in high yield and purity. The synthesis method is simple, efficient, and cost-effective, making Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate a promising candidate for large-scale production.
科学的研究の応用
Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate has been widely used in scientific research due to its ability to selectively and reversibly inhibit the activity of protein kinase C (PKC). PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of PKC activity has been implicated in the pathogenesis of many diseases, including cancer, diabetes, and cardiovascular diseases. Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate has been shown to inhibit the activity of PKC in a dose-dependent manner, making it a valuable tool for studying the role of PKC in disease pathogenesis.
特性
CAS番号 |
102582-92-3 |
|---|---|
製品名 |
Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate |
分子式 |
C14H22FNO7S |
分子量 |
367.39 g/mol |
IUPAC名 |
2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-fluorophenyl)sulfonylacetic acid |
InChI |
InChI=1S/C8H7FO4S.C6H15NO3/c9-6-1-3-7(4-2-6)14(12,13)5-8(10)11;8-4-1-7(2-5-9)3-6-10/h1-4H,5H2,(H,10,11);8-10H,1-6H2 |
InChIキー |
WTTBAZUHLKDGJP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CC(=O)O.C(CO)N(CCO)CCO |
正規SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CC(=O)O.C(CO)N(CCO)CCO |
同義語 |
4-fluorophenylsulfonylacetic acid tris(2-hydroxyethylammonium) FPS-THEA tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



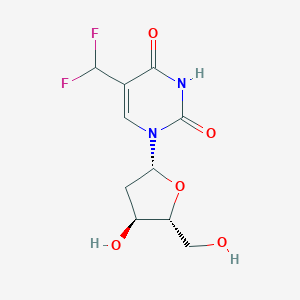
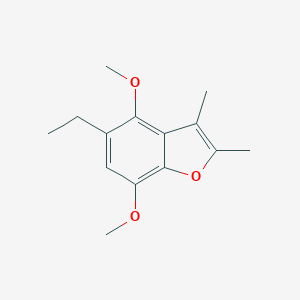
![4-[4-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B10126.png)
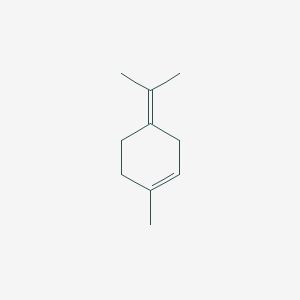
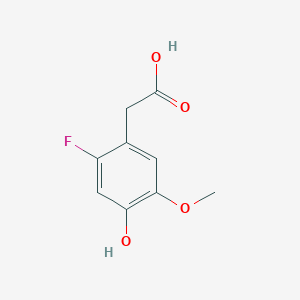
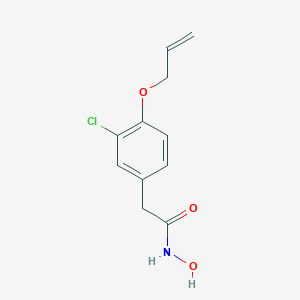
![3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol](/img/structure/B10133.png)
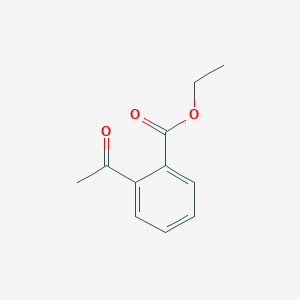
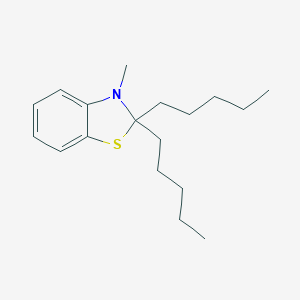
![(3r)-3-Hydroxy-5-{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}-3-Methylpentanoic Acid](/img/structure/B10145.png)
